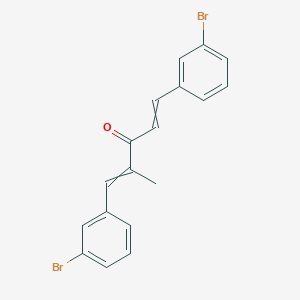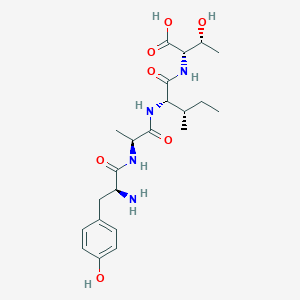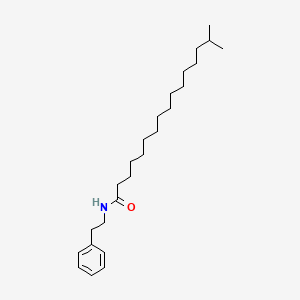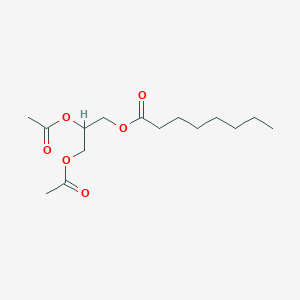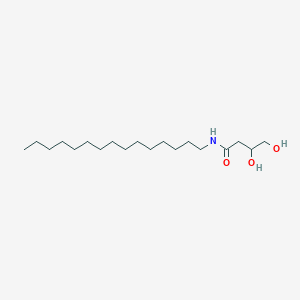
3,4-Dihydroxy-N-pentadecylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-N-pentadecylbutanamide is a chemical compound with the molecular formula C19H39NO3 It is known for its unique structure, which includes a long alkyl chain and a dihydroxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-N-pentadecylbutanamide typically involves the reaction of a suitable precursor with pentadecylamine. One common method is the condensation of 3,4-dihydroxybutanoic acid with pentadecylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-N-pentadecylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dioxo-N-pentadecylbutanamide or 3,4-dicarboxy-N-pentadecylbutanamide.
Reduction: Formation of 3,4-dihydroxy-N-pentadecylbutylamine.
Substitution: Formation of 3,4-dialkoxy-N-pentadecylbutanamide or 3,4-diacyl-N-pentadecylbutanamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-N-pentadecylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3,4-Dihydroxy-N-pentadecylbutanamide can be compared with other similar compounds such as:
3,4-Dihydroxy-N-hexadecylbutanamide: Similar structure but with a different alkyl chain length.
3,4-Dihydroxy-N-octadecylbutanamide: Another analog with a longer alkyl chain.
3,4-Dihydroxy-N-dodecylbutanamide: A shorter alkyl chain analog.
Uniqueness
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its physical and chemical properties, as well as its biological activity
Properties
CAS No. |
856454-01-8 |
|---|---|
Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
3,4-dihydroxy-N-pentadecylbutanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(23)16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23) |
InChI Key |
SBCMIRLALINXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCNC(=O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


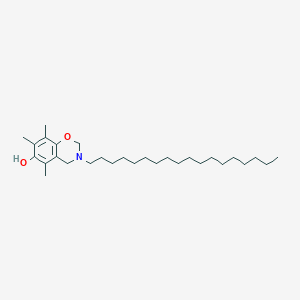

![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)
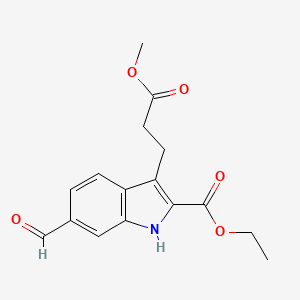
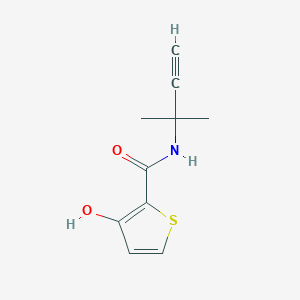
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)
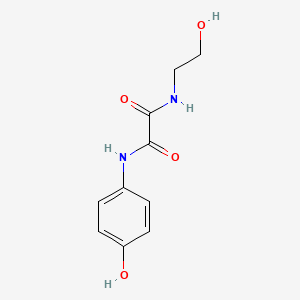
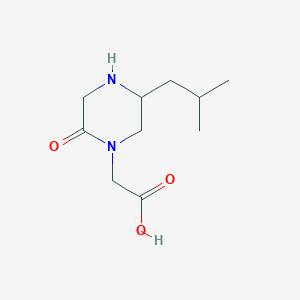
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)
